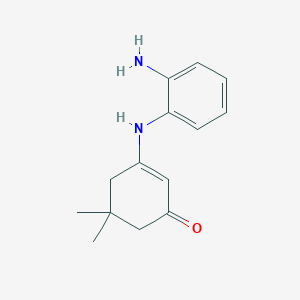

3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (300 MHz, CDCl₃) :

- δ 6.5–7.5 ppm : Multiplet signals corresponding to aromatic protons from the 2-aminophenyl group.

- δ 5.8–6.2 ppm : Broad singlet for the NH group of the secondary amine.

- δ 2.2–2.5 ppm : Multiplets for methylene protons adjacent to the carbonyl group.

- δ 1.0–1.2 ppm : Singlets for the geminal dimethyl groups (C5).

¹³C NMR (75 MHz, CDCl₃) :

Infrared (IR) Vibrational Signatures

Mass Spectrometric Fragmentation Patterns

- Molecular ion peak : m/z 230.31 ([M]⁺).

- Key fragments :

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis of related compounds (e.g., 3-(2-nitroethenyl)-5,5-dimethylcyclohex-2-enone) provides insights into the title compound’s solid-state structure:

- Crystal system : Monoclinic, space group P2₁/c .

- Unit cell parameters : a = 10.42 Å, b = 7.85 Å, c = 15.67 Å; β = 98.5°.

- Hydrogen bonding : N-H···O interactions between the secondary amine and ketone oxygen stabilize the lattice, with bond lengths of 2.89–3.02 Å .

- Packing arrangement : Molecules form layered structures parallel to the (010) plane, with van der Waals interactions between methyl groups.

Table 1: Summary of Key Structural Data

Properties

IUPAC Name |

3-(2-aminoanilino)-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-14(2)8-10(7-11(17)9-14)16-13-6-4-3-5-12(13)15/h3-7,16H,8-9,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPJRPDGAPQDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90965876 | |

| Record name | 3-(2-Aminoanilino)-5,5-dimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5155-99-7 | |

| Record name | 3-(2-Aminoanilino)-5,5-dimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conjugate Addition of 2-Aminophenylamine to 5,5-Dimethylcyclohex-2-en-1-one

The most direct route involves the Michael addition of 2-aminophenylamine to 5,5-dimethylcyclohex-2-en-1-one (isophorone). This method exploits the enone’s electrophilic β-carbon, which undergoes nucleophilic attack by the amine’s lone pair.

Procedure :

- Reaction Setup : Combine isophorone (1.0 equiv) and 2-aminophenylamine (1.2 equiv) in anhydrous ethanol.

- Catalysis : Add sodium ethoxide (0.1 equiv) as a base to deprotonate the amine and enhance nucleophilicity.

- Conditions : Reflux at 80°C for 12–24 hours under nitrogen.

- Workup : Quench with dilute HCl, extract with dichloromethane, and purify via silica gel chromatography (hexane/ethyl acetate gradient).

Key Data :

Mechanistic Insight :

The base deprotonates the amine, generating a nucleophilic species that attacks the β-carbon of the enone. The resulting enolate intermediate protonates to yield the final product. Steric hindrance from the 5,5-dimethyl groups slows the reaction, necessitating prolonged heating.

Enamine Synthesis via Acid-Catalyzed Condensation

An alternative approach employs enamine formation through condensation of isophorone with 2-aminophenylamine under acidic conditions. This method avoids strong bases, which may degrade sensitive functional groups.

Procedure :

- Reaction Setup : Dissolve isophorone (1.0 equiv) and 2-aminophenylamine (1.1 equiv) in toluene.

- Catalysis : Add p-toluenesulfonic acid (0.05 equiv) and molecular sieves to sequester water.

- Conditions : Reflux at 110°C for 6 hours under Dean-Stark trap.

- Workup : Filter, wash with NaHCO₃, and recrystallize from ethanol.

Key Data :

- Yield : 60–70%.

- Advantage : Minimizes side reactions compared to basic conditions.

Limitation : Lower yield due to competing imine formation or retro-aldol pathways.

Reductive Amination of 3-Keto Intermediates

While less common, reductive amination offers a route to the target compound if a 3-keto derivative of isophorone is accessible. This method is constrained by the need for a pre-existing ketone at the C3 position.

Procedure :

- Synthesis of 3-Ketoisophorone : Oxidize isophorone using pyridinium chlorochromate (PCC) in dichloromethane.

- Reductive Amination : React 3-ketoisophorone with 2-aminophenylamine in methanol, followed by sodium cyanoborohydride (NaBH₃CN) at pH 5–6.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

- Yield : 50–55% (two-step).

- Challenges : Low efficiency due to steric hindrance during imine formation.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

- Polar Solvents : Ethanol or methanol enhances amine nucleophilicity but may promote side reactions at high temperatures.

- Nonpolar Solvents : Toluene or dichloromethane reduces reactivity but improves selectivity for conjugate addition.

- Temperature : Reactions above 80°C accelerate decomposition; optimal range: 60–80°C.

Catalytic Systems

Purification Challenges

The product’s polar nature necessitates silica gel chromatography, though recrystallization from ethanol/water mixtures (7:3) offers a scalable alternative.

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Conjugate Addition | 65–75% | Basic, reflux | High efficiency, straightforward | Base-sensitive substrates |

| Enamine Condensation | 60–70% | Acidic, Dean-Stark | Avoids strong bases | Lower yield, longer reaction time |

| Reductive Amination | 50–55% | Two-step | Applicable to ketone precursors | Low efficiency, multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions

3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclohexenone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) under acidic or basic conditions are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce cyclohexanone derivatives.

Scientific Research Applications

Biological Applications

3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone exhibits promising biological activities that make it a candidate for further research in medicinal chemistry:

Antitumor Activity

Research indicates that compounds similar to this compound possess antitumor properties. For instance, derivatives with similar structural features have shown significant growth inhibition against various cancer cell lines, suggesting that this compound could be developed into an effective anticancer agent .

Antimicrobial Properties

The compound's structural characteristics may also contribute to antimicrobial activities. Studies have demonstrated that related compounds exhibit significant antibacterial and antifungal effects, indicating potential applications in treating infections.

Anti-inflammatory Effects

The ability of the compound to interact with biological macromolecules suggests potential anti-inflammatory properties. This aspect is particularly relevant in the context of developing treatments for inflammatory diseases.

Several studies have highlighted the applications of this compound:

- Anticancer Studies : In vitro studies have shown that derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative activity. For example, compounds structurally related to this compound demonstrated IC50 values as low as 0.78 nM against certain cancer cells .

- Microtubule Interaction : The compound's ability to inhibit microtubule polymerization suggests it could act through mechanisms similar to known anticancer agents like combretastatin A-4. This property is crucial for developing new treatments targeting cancer cell proliferation .

Mechanism of Action

The mechanism of action of 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

- Substituents at the 3-position significantly influence ring conformation. Electron-withdrawing groups (e.g., nitro in 3-((2-amino-5-nitrophenyl)amino)-5,5-dimethylcyclohex-2-enone) induce envelope conformations due to steric and electronic effects .

- The 5,5-dimethyl groups stabilize the cyclohexenone ring, reducing flexibility compared to non-methylated analogs .

Anticonvulsant Activity

- 3-((5-Methylisoxazol-3-yl)amino)-5,5-dimethylcyclohex-2-enone (12c): Exhibits potent anticonvulsant activity in rodent models, attributed to its ability to form clathrate-like structures with neuronal membranes, as per Linus Pauling’s hypothesis .

- Toxicity profiles may differ due to the 2-aminophenyl group’s enhanced hydrogen-bonding capacity .

Cytotoxicity and Antitumor Potential

- 3-(2,3-Dichlorostyryl)-5,5-dimethylcyclohex-2-enone: Demonstrates cytotoxicity (ID₅₀ = 0.5–44 µM) against tumor cell lines, linked to α,β-unsaturated ketone-mediated glutathione depletion .

- Target Compound: No direct antitumor data, but the enaminone core may confer reactivity with thiols, suggesting caution in therapeutic applications .

Physicochemical Properties

| Property | Target Compound | 12c (5-Methylisoxazol-3-yl analog) | 3-(3,4,5-Trimethoxyphenylamino) analog |

|---|---|---|---|

| Molecular Weight | 231.30 g/mol | 248.29 g/mol | 331.38 g/mol |

| Hydrogen Bond Donors | 1 | 2 | 1 |

| Topological Polar Surface Area | ~46 Ų | ~78 Ų | ~55 Ų |

| Solubility | Moderate (predicted) | Low (due to hydrophobic isoxazole) | Low (high lipophilicity) |

| Melting Point | Not reported | 481 K | Not reported |

Notes:

- Higher topological polar surface areas correlate with reduced blood-brain barrier penetration, critical for anticonvulsant efficacy .

Biological Activity

3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone is an organic compound notable for its unique structural features, which include a cyclohexenone core and an aminophenyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₂O

- CAS Number : 39222-69-0

- Molecular Weight : 230.31 g/mol

- IUPAC Name : this compound

The compound can be synthesized through the reaction of 2-aminophenylamine with 5,5-dimethylcyclohex-2-enone, often employing catalysts and organic solvents to optimize yield and purity .

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example, similar aminophenyl derivatives have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. One study reported that a related compound demonstrated selective inhibition of HDAC1, HDAC2, and HDAC3 with IC₅₀ values ranging from 95.2 to 260.7 nM . This suggests that this compound may also possess similar anticancer mechanisms.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The binding affinity and selectivity towards these targets can lead to alterations in their activity, contributing to the observed biological effects.

Table of Biological Activities

Research Insights

- Antitumor Activity : A study highlighted that aminophenyl derivatives can induce G2/M phase arrest and apoptosis in cancer cells, suggesting that similar mechanisms may be applicable to this compound .

- Synthetic Applications : The compound is being explored as an intermediate in synthesizing more complex organic molecules with potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone?

The compound is synthesized via condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with o-phenylenediamine under reflux in a 1:1 mixture of acetic acid and ethanol. The reaction typically proceeds for 3–6 hours, yielding the product after crystallization in ethanol. Key parameters include stoichiometric control and solvent polarity to favor enamine formation over competing pathways like Michael addition. Purification is achieved through recrystallization or column chromatography .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on X-ray crystallography, which reveals cyclohexenone ring puckering (e.g., envelope conformations with Q = 0.443–0.448 Å) and hydrogen-bonding networks (N–H⋯O and C–H⋯O interactions). Complementary techniques include:

- NMR : and spectra to verify aromatic amine and cyclohexenone proton environments.

- IR : Stretching frequencies for C=O (~1650 cm) and N–H (~3350 cm) groups.

- Mass Spectrometry : Molecular ion peaks matching the theoretical molecular weight (283.34 g/mol) .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening involves in vitro enzymatic inhibition assays (e.g., kinase or protease targets) and cytotoxicity tests (e.g., MTT assay on cancer cell lines). Dose-response curves (IC) and selectivity indices are calculated to prioritize further studies. Structural analogs with halogen or nitro substituents (e.g., 4-bromo or 5-nitro derivatives) are often compared to establish baseline activity .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in conformational analysis?

X-ray diffraction reveals asymmetric units with distinct cyclohexenone puckering directions (flap atoms deviating by ±0.62 Å). Hydrogen-bonding networks (e.g., N1A–H1NA⋯O1B, N3B–H3NB⋯O1A) and π-stacking interactions (Cg⋯Cg distances: 3.498–3.663 Å) stabilize the crystal lattice. These findings guide molecular dynamics simulations to predict solution-phase behavior .

Q. What advanced methods are used to study target interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases) or receptors.

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k, k) and affinity (K).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-target interactions. Discrepancies between computational and experimental results are resolved by validating docking poses with mutagenesis or co-crystallization .

Q. How can contradictory bioactivity data across studies be addressed?

Contradictions often arise from impurities or polymorphic forms. Mitigation strategies include:

- HPLC-PDA/MS : Verifying purity (>95%) and identifying byproducts.

- DSC/TGA : Assessing thermal stability and polymorphism.

- Control Experiments : Replicating assays under standardized conditions (e.g., pH, temperature, solvent) .

Q. How do structural modifications influence pharmacological activity?

Structure-Activity Relationship (SAR) studies involve synthesizing analogs with substituents like halogens (e.g., 4-bromo), nitro groups, or trifluoromethyl moieties. Key methodologies:

- Free-Wilson Analysis : Quantifies substituent contributions to activity.

- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic properties with bioactivity. For example, nitro-substituted derivatives show enhanced π-stacking but reduced solubility, impacting cellular uptake .

Methodological Best Practices

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation/contact; wash thoroughly after handling.

- Dispose of waste via approved hazardous waste channels.

- Refer to SDS guidelines for structurally related enaminones, which highlight risks of irritation and sensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.